molecular formula C16H20N4O2S B2981747 Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate CAS No. 343375-51-9

Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate

Cat. No. B2981747
CAS RN: 343375-51-9
M. Wt: 332.42
InChI Key: OTLZFLBYSVSFMC-UHFFFAOYSA-N
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Description

“Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are found in many potent drugs and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, a benzylpiperazino group, and a carboxylate ester group . The exact structure would need to be confirmed using spectroscopic methods such as NMR and IR .


Chemical Reactions Analysis

Thiazole compounds are known to undergo a variety of chemical reactions. They can participate in nucleophilic substitution reactions, oxidation reactions, and can act as ligands in coordination chemistry .

Scientific Research Applications

Synthesis and Drug Discovery

Methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate plays a significant role in the synthesis of complex molecules with potential therapeutic applications. Its structure, containing the thiazole moiety, is a key building block in medicinal chemistry, offering a scaffold for the development of drugs with varied bioactivities. For example, the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives demonstrates the compound's utility in creating new molecules for drug discovery (Durcik et al., 2020). This synthetic versatility underscores its importance in exploring chemical space for potential therapeutic agents.

Antimicrobial and Biological Activities

The compound is also involved in the development of hybrid molecules with significant biological activities. Research on molecules containing thiazole nuclei, similar in structure to methyl 4-amino-2-(4-benzylpiperazino)-1,3-thiazole-5-carboxylate, has revealed promising antimicrobial, antilipase, and antiurease activities. Such studies suggest the potential of thiazole derivatives in treating infections and diseases caused by microorganisms, showcasing the compound's role in creating new antimicrobial agents (Başoğlu et al., 2013).

Structural and Conformational Studies

Thiazole derivatives are also subjects of structural and conformational studies, which are crucial for understanding their interactions with biological targets. These investigations help in the rational design of drugs by elucidating the molecular basis of their action. Spectroscopic studies of tri-substituted ureas derived from N-methylpiperazine, containing phenyl and N-heterocyclic substituents, provide insights into the conformational dynamics and tautomerism of thiazole derivatives, which are essential for optimizing their biological activities (Iriepa & Bellanato, 2013).

Peptide Mimetics and Protein Structure Mimics

Furthermore, the compound serves as a precursor in the synthesis of constrained heterocyclic γ-amino acids, which are valuable for designing peptide mimetics that mimic the secondary structures of proteins. Such compounds have applications in drug design, aiming to modulate protein-protein interactions critical in various diseases. The synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids highlights the compound's role in developing novel peptidomimetics (Mathieu et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many thiazole-containing compounds exhibit biological activity by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would need to be assessed. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

Future research could focus on exploring the potential biological activities of this compound. Given the known activities of other thiazole compounds, it could be of interest in the fields of medicinal chemistry or drug discovery .

properties

IUPAC Name

methyl 4-amino-2-(4-benzylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-22-15(21)13-14(17)18-16(23-13)20-9-7-19(8-10-20)11-12-5-3-2-4-6-12/h2-6H,7-11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLZFLBYSVSFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(S1)N2CCN(CC2)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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